molecular formula C11H11F3O2 B1318812 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid CAS No. 254895-42-6

2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid

Cat. No.: B1318812
CAS No.: 254895-42-6
M. Wt: 232.2 g/mol
InChI Key: XJOFPJZWSSQZMN-UHFFFAOYSA-N
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Description

2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid typically involves multiple steps. One common method includes the reaction of trifluoromethylphenyl bromide with acetone in the presence of formic acid. This reaction yields the desired product through a series of intermediate steps, including the formation of a Grignard reagent .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols or other reduced derivatives.

    Substitution: Results in the replacement of the trifluoromethyl group with other functional groups.

Scientific Research Applications

2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid is used in various scientific research applications:

    Chemistry: It serves as a reagent in the synthesis of complex organic molecules and as a catalyst in certain reactions.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a precursor to NK1/NK3 receptor antagonists, which are used in the treatment of depression. The trifluoromethyl group enhances the compound’s ability to cross biological membranes and interact with target receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid: Similar structure but with an additional trifluoromethyl group.

    3-(3-Trifluoromethylphenyl)propionic acid: Lacks the methyl group on the propanoic acid moiety.

Uniqueness

2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in pharmaceutical and industrial applications .

Properties

IUPAC Name

2-methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-10(2,9(15)16)7-4-3-5-8(6-7)11(12,13)14/h3-6H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOFPJZWSSQZMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590984
Record name 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254895-42-6
Record name α,α-Dimethyl-3-(trifluoromethyl)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=254895-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid
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Synthesis routes and methods

Procedure details

α,α-Dimethyl-(3-trifluoromethylphenyl)acetic acid methyl ester (24.6 g, 0.1 mol), acetic acid (150 ml), water (75ml) and sulfuric acid (36 g, 0.36 mol) are combined. The reaction is refluxed for 3 hours and stirred at room temperature for 3 days. The reaction is concentrated to half its original volume and added to ethyl acetate and washed with water, dried over magnesium sulfate and concentrated under reduced pressure to give 16.6 g α,α-dimethyl-(3-trifluoromethylphenyl)acetic acid as a white solid. 1H NMR CDCl3 1.63 (6H,s) 7.45-7.65 (4H, m)
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
36 g
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Four

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